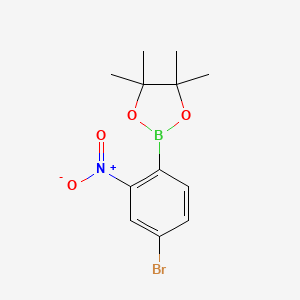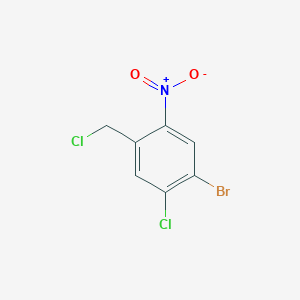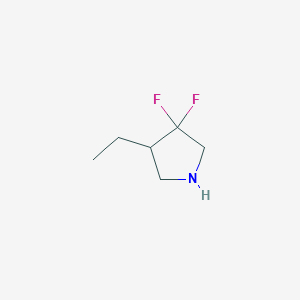
2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The molecular formula of this compound is C12H15BBrNO4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. In this case, 4-bromo-2-nitrophenyl is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid moiety can participate in further Suzuki coupling reactions with other aryl halides.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Aryl halides with palladium catalysts and bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Reduction Reactions: 2-(4-Amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学研究应用
2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
作用机制
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on the specific chemical reactions it undergoes. In Suzuki coupling reactions, the boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In reduction reactions, the nitro group is hydrogenated to form an amino group, altering the electronic properties of the molecule.
相似化合物的比较
Similar Compounds
4-Bromo-2-nitrophenol: Similar structure but lacks the dioxaborolane moiety.
2-Bromo-4-methyl-6-nitrophenol: Contains a methyl group instead of the dioxaborolane moiety.
2-Bromo-6-nitrophenol: Similar structure but with different substitution patterns.
Uniqueness
2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct reactivity and versatility in chemical synthesis. This compound can participate in a wider range of reactions compared to its simpler analogs, making it valuable in various research applications.
属性
分子式 |
C12H15BBrNO4 |
|---|---|
分子量 |
327.97 g/mol |
IUPAC 名称 |
2-(4-bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3 |
InChI 键 |
JIXXNSOCRCACIX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)










![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
